molecular formula C18H30N4O3S B10931782 N-cycloheptyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-cycloheptyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10931782
M. Wt: 382.5 g/mol
InChI Key: KNJRUQSAXDFQGW-UHFFFAOYSA-N
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Description

N~3~-CYCLOHEPTYL-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidinecarboxamide core with a cycloheptyl group and a pyrazolylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-CYCLOHEPTYL-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidinecarboxamide Formation: The sulfonylated pyrazole is reacted with a piperidine derivative to form the piperidinecarboxamide core.

    Cycloheptylation: Finally, the cycloheptyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N~3~-CYCLOHEPTYL-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~3~-CYCLOHEPTYL-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N3-CYCLOHEPTYL-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidinecarboxamide core can interact with receptor sites, potentially altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-Cyclohexyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide
  • N~3~-Cyclopentyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide

Uniqueness

N~3~-CYCLOHEPTYL-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to the presence of the cycloheptyl group, which can impart different steric and electronic properties compared to cyclohexyl or cyclopentyl analogs. This can result in different biological activities and interactions with molecular targets.

Properties

Molecular Formula

C18H30N4O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-cycloheptyl-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H30N4O3S/c1-14-17(12-19-21(14)2)26(24,25)22-11-7-8-15(13-22)18(23)20-16-9-5-3-4-6-10-16/h12,15-16H,3-11,13H2,1-2H3,(H,20,23)

InChI Key

KNJRUQSAXDFQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCCC3

Origin of Product

United States

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